molecular formula C8H6BrFO B14774235 3-Bromo-4-fluoro-5-methylbenzaldehyde

3-Bromo-4-fluoro-5-methylbenzaldehyde

Cat. No.: B14774235
M. Wt: 217.03 g/mol
InChI Key: HKCHKRLOKHKVFI-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzaldehyde core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methylbenzaldehyde typically involves the bromination and fluorination of a methylbenzaldehyde precursor. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-fluoro-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 3-Bromo-4-fluoro-5-methylbenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: 3-Bromo-4-fluoro-5-methylbenzoic acid.

    Reduction: 3-Bromo-4-fluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-fluoro-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of reactive functional groups (bromine, fluorine, and aldehyde).

Molecular Targets and Pathways:

    Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts.

    Halogen Atoms: The bromine and fluorine atoms can participate in substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    3-Bromo-4-methylbenzaldehyde: Similar structure but lacks the fluorine atom.

    4-Bromo-3-fluoro-5-methylbenzaldehyde: Similar structure but with different positions of bromine and fluorine atoms.

    3-Bromo-5-fluoro-4-methylbenzoic acid: An oxidized derivative of 3-Bromo-4-fluoro-5-methylbenzaldehyde.

Uniqueness: this compound is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

3-bromo-4-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3

InChI Key

HKCHKRLOKHKVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)Br)C=O

Origin of Product

United States

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